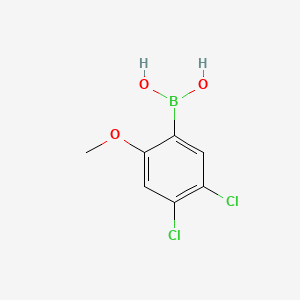

4,5-Dichloro-2-methoxyphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4,5-dichloro-2-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BCl2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEKBCZAZMHPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1OC)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681695 | |

| Record name | (4,5-Dichloro-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256354-93-4 | |

| Record name | B-(4,5-Dichloro-2-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256354-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4,5-Dichloro-2-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dichloro-2-methoxyphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Overview of Arylboronic Acids in Advanced Organic Synthesis

Foundational Significance of Arylboronic Acids as Synthetic Reagents

The prominence of arylboronic acids is primarily linked to their role in transition metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. nih.govnih.gov This reaction allows for the efficient formation of a carbon-carbon bond between an organoboron compound and an organohalide, a process that has become a cornerstone for the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials. fujifilm.com

Beyond the Suzuki reaction, the utility of arylboronic acids extends to a wide array of transformations, including C-N and C-O couplings (Chan-Lam coupling), rhodium-catalyzed conjugate additions, and even as precursors for aryl radicals under oxidative conditions. rsc.orgresearchgate.netrsc.org Their ability to be easily synthesized and handled, often as air-stable crystalline solids, further cements their status as foundational building blocks in both academic and industrial laboratories. nih.govmolecularcloud.org

Introduction to the Chemical Structure and General Reactivity Profile of 4,5-Dichloro-2-methoxyphenylboronic Acid

This compound is a polysubstituted arylboronic acid. Its structure features a benzene (B151609) ring functionalized with a boronic acid group, a methoxy (B1213986) group (-OCH₃), and two chlorine atoms (-Cl).

The reactivity of this molecule is governed by the interplay of these functional groups. The boronic acid moiety is the primary site of reaction, enabling its participation in cross-coupling reactions. The electron-donating methoxy group and the electron-withdrawing chlorine atoms on the aromatic ring modulate the electronic properties of the aryl system, which can influence the efficiency and outcome of these catalytic processes. The specific placement of these substituents provides steric and electronic differentiation, making it a valuable building block for creating highly specific and complex target molecules.

Below are the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 1256354-93-4 |

| Molecular Formula | C₇H₇BCl₂O₃ |

| Molecular Weight | 220.84 g/mol |

| Appearance | White solid |

| Purity | ≥95% |

Data sourced from multiple chemical suppliers. musechem.comchemimpex.com

Historical Development and Contemporary Relevance of Boronic Acid Chemistry

The history of boronic acids dates back to 1860, with the first synthesis and isolation of ethylboronic acid by Edward Frankland. molecularcloud.orgwikipedia.orgwiley-vch.de For much of the following century, they remained largely a chemical curiosity. However, the landscape began to change dramatically in the latter half of the 20th century.

A pivotal moment came in 1979 with the report by Akira Suzuki and Norio Miyaura on the palladium-catalyzed cross-coupling of organoboron compounds with organic halides. nih.govwiley-vch.de This discovery unlocked the immense synthetic potential of boronic acids, leading to an explosion of research into their chemistry and applications. The development of new catalysts, ligands, and reaction conditions has since made the Suzuki-Miyaura coupling one of the most robust and widely used reactions in organic synthesis. nih.gov

Today, the relevance of boronic acid chemistry continues to grow. Researchers are exploring their use in diverse fields such as materials science for the development of sensors and new polymers, and in medicinal chemistry. molecularcloud.orgresearchgate.net The functional group's ability to form reversible covalent bonds with diols, such as those found in saccharides, has opened up applications in chemical biology and diagnostics. molecularcloud.org Compounds like this compound represent the contemporary evolution of this field, providing chemists with highly tailored reagents to meet the demands of modern synthetic challenges.

Synthetic Methodologies for 4,5 Dichloro 2 Methoxyphenylboronic Acid

Established Synthetic Pathways to Halogenated and Alkoxy-Substituted Phenylboronic Acids

The preparation of phenylboronic acids bearing multiple substituents, such as the halogen and alkoxy groups present in 4,5-dichloro-2-methoxyphenylboronic acid, typically relies on well-established, robust chemical transformations. The primary challenge lies in introducing the boronic acid moiety at the desired position on the benzene (B151609) ring with high selectivity.

Directed ortho-Metalation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. bldpharm.comkiku.dk This method leverages the ability of certain functional groups, known as directed metalation groups (DMGs), to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position. The methoxy (B1213986) group (-OCH₃) is a moderately effective DMG.

In the context of synthesizing this compound, the logical precursor would be 1,2-dichloro-4-methoxybenzene. The DoM strategy would proceed as follows:

The methoxy group at C1 directs the organolithium reagent (e.g., n-butyllithium) to deprotonate the sterically accessible ortho-position at C6. However, to obtain the desired 2-borylated product, the starting material would need to be 3,4-dichloroanisole (B1585786). The methoxy group would then direct lithiation to the C2 position, which is flanked by a hydrogen and a chloro group.

The resulting aryllithium intermediate is then quenched with a boron electrophile, such as trimethyl borate (B1201080) or triisopropyl borate.

Finally, acidic hydrolysis of the intermediate boronate ester yields the target this compound.

The primary advantage of DoM is its high regioselectivity, which is dictated by the directing group rather than the inherent electronic properties of the ring. bldpharm.com

Table 1: Representative Conditions for Directed ortho-Metalation

| Starting Material | Base | Electrophile | Solvent | Typical Conditions | Product |

|---|---|---|---|---|---|

| 3,4-Dichloroanisole | n-BuLi or s-BuLi/TMEDA | B(OiPr)₃ or B(OMe)₃ | THF or Diethyl Ether | -78 °C to rt | This compound |

Palladium-Catalyzed Borylation of Aryl Halides

The Miyaura borylation reaction is a cornerstone of modern organic chemistry, enabling the synthesis of arylboronates from aryl halides or triflates. This reaction, catalyzed by palladium complexes, involves the cross-coupling of an aromatic halide with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂).

To synthesize this compound via this method, a suitable precursor such as 1-bromo-4,5-dichloro-2-methoxybenzene (B2615670) would be required. The palladium catalyst, typically coordinated to a phosphine (B1218219) ligand, facilitates the oxidative addition to the aryl-halide bond, followed by transmetalation with the diboron reagent and reductive elimination to furnish the arylboronate ester. Subsequent hydrolysis yields the boronic acid. The reaction is highly tolerant of various functional groups but its regioselectivity is entirely dependent on the position of the halide on the starting material.

Table 2: General Conditions for Palladium-Catalyzed Borylation

| Aryl Halide Substrate | Boron Reagent | Palladium Catalyst | Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|---|

| Ar-Br or Ar-Cl | Bis(pinacolato)diboron (B₂pin₂) | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, P(tBu)₃ | KOAc, K₃PO₄ | Dioxane, Toluene, or DMF | 70-95% |

Direct Borylation Reactions

Direct C-H borylation has emerged as an atom-economical alternative for synthesizing arylboronates, avoiding the need for pre-functionalized aryl halides. Iridium-catalyzed reactions are particularly prominent in this area. orgsyn.orgnih.gov The regioselectivity of these reactions is primarily governed by steric factors, with borylation occurring at the most accessible C-H bond. nih.gov Electronic effects can also play a role, often favoring borylation at more electron-rich or acidic C-H positions. orgsyn.org

For the precursor 1,2-dichloro-4-methoxybenzene, there are two available C-H bonds for borylation: C3 and C6.

The C3 position is ortho to the methoxy group but is sterically hindered by the adjacent chlorine atom at C4.

The C6 position is para to the methoxy group and ortho to the chlorine at C5.

Based on established principles, steric hindrance would strongly disfavor borylation at the crowded C3 position. Therefore, iridium-catalyzed C-H borylation of 1,2-dichloro-4-methoxybenzene would likely yield the isomeric 2,3-dichloro-5-methoxyphenylboronate as the major product, making this method unsuitable for obtaining the desired this compound.

Table 3: Typical Conditions for Iridium-Catalyzed C-H Borylation

| Arene Substrate | Boron Reagent | Iridium Catalyst | Ligand | Solvent | Typical Conditions |

|---|---|---|---|---|---|

| 1,2-Dichloro-4-methoxybenzene | B₂pin₂ or HBpin | [Ir(OMe)(COD)]₂ | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) | Hexane, Cyclooctane, or THF | 25-80 °C |

Novel and Emerging Synthetic Routes

Research continues to push the boundaries of boronic acid synthesis, seeking more efficient, sustainable, and selective methods.

Transition Metal-Free Synthetic Protocols

Growing interest in green chemistry has spurred the development of transition-metal-free borylation reactions. These methods offer advantages by avoiding potentially toxic and expensive heavy metals. One such approach involves the borylation of aryl halides mediated by bases, which is thought to proceed through a radical or benzyne-type mechanism. While promising, the application of these methods to complex, polysubstituted substrates like those required for this compound is still an area of active research. The regioselectivity challenges associated with palladium-catalyzed methods often remain in these systems.

Stereoselective and Regioselective Synthesis Strategies

The synthesis of a single isomer of a polysubstituted compound like this compound is fundamentally a challenge of regioselectivity. nih.govthieme.de As discussed, established methods have distinct regiochemical determinants:

Directed ortho-Metalation is controlled by the directing group.

Halide-based cross-coupling is controlled by the initial halogen position.

C-H borylation is controlled primarily by sterics.

For this specific target, achieving the required 1,2,4,5-substitution pattern where the boryl group is at C2, ortho to the methoxy group (C1) and a chlorine (C3, after re-numbering the final product), is challenging. Of the established methods, a DoM approach on 3,4-dichloroanisole appears to be the most theoretically sound and regioselective strategy. Emerging strategies often focus on the design of new catalysts and directing groups that can override inherent reactivity patterns to access otherwise difficult-to-make isomers. The development of a novel catalytic system that could selectively borylate the sterically hindered C2 position of 3,4-dichloroanisole would represent a significant advance.

Optimization of Reaction Conditions and Isolation Procedures

The optimization of the synthesis of this compound typically involves a multi-variable approach, focusing on key reaction parameters such as temperature, solvent, lithiating agent, borate ester, and the subsequent work-up and isolation procedures. A representative and highly efficient method is modeled after the synthesis of analogous halogenated methoxyphenylboronic acids, which involves the directed ortho-metalation of a suitable starting material.

A common starting material for this synthesis is 1,2-dichloro-4-methoxybenzene. The process commences with the lithiation of this substrate using a strong organolithium base, such as n-butyllithium (n-BuLi). The choice of solvent is crucial, with anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) being preferred to ensure the stability of the highly reactive organolithium intermediate. The reaction is conducted at very low temperatures, typically around -78°C, to control the exothermic lithiation process and prevent side reactions.

Following the formation of the lithiated intermediate, the reaction mixture is treated with a borate ester, most commonly trimethyl borate (B(OMe)₃). This electrophilic boron source reacts with the aryl lithium species to form a boronate ester intermediate. The temperature is carefully maintained during this addition to ensure high conversion and minimize the formation of byproducts.

Detailed research findings have demonstrated that careful control over these parameters is essential for achieving high yields. For instance, in the synthesis of the closely related 4-chloro-2-fluoro-3-methoxyphenylboronic acid from 2-chloro-6-fluoroanisole, a yield of 80.3% was achieved through a carefully optimized process involving reaction with n-BuLi and trimethyl borate, followed by a specific workup procedure. This involved an aqueous base wash to remove impurities, followed by acidification and extraction with a suitable organic solvent.

The optimization of these conditions can be systematically investigated, as illustrated in the following hypothetical data table, which showcases how variations in key parameters can influence the reaction outcome.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Solvent | Lithiating Agent (Equivalents) | Temperature (°C) | Borate Ester (Equivalents) | Reaction Time (h) | Yield (%) |

| 1 | THF | n-BuLi (1.1) | -78 | Trimethyl borate (1.2) | 2 | 75 |

| 2 | Diethyl Ether | n-BuLi (1.1) | -78 | Trimethyl borate (1.2) | 2 | 68 |

| 3 | THF | s-BuLi (1.1) | -78 | Trimethyl borate (1.2) | 2 | 72 |

| 4 | THF | n-BuLi (1.3) | -78 | Trimethyl borate (1.5) | 2 | 81 |

| 5 | THF | n-BuLi (1.1) | -60 | Trimethyl borate (1.2) | 2 | 65 |

| 6 | THF | n-BuLi (1.1) | -78 | Triisopropyl borate (1.2) | 2 | 78 |

| 7 | THF | n-BuLi (1.1) | -78 | Trimethyl borate (1.2) | 4 | 76 |

The isolation procedure itself can also be optimized. For example, after quenching the reaction, the choice of acid for hydrolysis and the extraction solvent can impact the purity of the crude product. A common method for purification is recrystallization. The selection of an appropriate solvent system for recrystallization is determined experimentally to provide high recovery of the purified boronic acid.

Strategic Utility in Transition Metal Catalyzed Cross Coupling Methodologies

Suzuki-Miyaura Cross-Coupling Reactions Involving 4,5-Dichloro-2-methoxyphenylboronic acid

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids. thieme-connect.comlibretexts.orgnih.gov The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. libretexts.org this compound, with its specific substitution pattern, offers a route to highly functionalized biaryl compounds.

The Suzuki-Miyaura coupling is renowned for its extensive substrate scope. nih.govharvard.edu As a coupling partner, this compound can be expected to react with a wide variety of organic electrophiles. The reaction is not limited to aryl halides; vinyl halides, aryl triflates, and heteroaryl halides are also effective coupling partners. tcichemicals.com

A key advantage of the Suzuki-Miyaura reaction is its exceptional tolerance for a diverse range of functional groups on either coupling partner. thieme-connect.comnih.gov This tolerance obviates the need for extensive use of protecting groups, streamlining synthetic pathways. The reaction is generally unaffected by the presence of water and can accommodate functionalities that are sensitive under the conditions of other cross-coupling reactions. thieme-connect.com

| Functional Group Category | Examples of Tolerated Groups | Notes |

|---|---|---|

| Oxygen-Containing | Ethers, Esters, Ketones, Aldehydes, Alcohols, Carboxylic Acids | The methoxy (B1213986) group on the boronic acid itself is stable. Aldehydes and ketones are generally well-tolerated. |

| Nitrogen-Containing | Amines, Amides, Nitriles, Nitro groups | Nitro groups, particularly on the electrophile partner, are compatible. thieme-connect.com |

| Sulfur-Containing | Sulfones, Thioethers | These groups typically do not interfere with the catalytic cycle. |

| Other Halogens | Fluorides | Carbon-fluorine bonds are generally inert under standard Suzuki conditions. |

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the catalyst system, which consists of a metal precursor and a ligand.

Palladium Catalysts: Palladium complexes are the most extensively used catalysts for this reaction. libretexts.org The active Pd(0) species can be generated in situ from various precursors like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). libretexts.org The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Electron-rich and bulky phosphine (B1218219) ligands are particularly effective. libretexts.org Simple triarylphosphines like triphenylphosphine (PPh₃) were used in early examples, while more advanced systems often employ sterically hindered and electron-rich alkylphosphines (e.g., tricyclohexylphosphine, PCy₃) or biarylphosphine ligands (e.g., SPhos, XPhos), which can dramatically improve reaction rates and substrate scope, especially for less reactive aryl chlorides. thieme-connect.comresearchgate.netresearchgate.net

Nickel Catalysts: As a more earth-abundant and economical alternative to palladium, nickel-based catalysts have gained significant attention. researchgate.net Nickel catalysts can be particularly effective for coupling unactivated aryl chlorides. Catalyst systems often involve a nickel(II) precursor like NiCl₂(dppf) (where dppf is 1,1'-Bis(diphenylphosphino)ferrocene). nih.gov However, the catalytic activity can be sensitive to the substrate, and certain α-halo-N-heterocycles have been shown to form inactive nickel species, highlighting the importance of substrate-catalyst compatibility. nih.gov

| Metal | Common Precursors | Common Ligands | Typical Applications |

|---|---|---|---|

| Palladium (Pd) | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂ | PPh₃, PCy₃, P(t-Bu)₃, XPhos, SPhos, dppf | Broad applicability for aryl/vinyl iodides, bromides, triflates, and activated chlorides. thieme-connect.comlibretexts.org |

| Nickel (Ni) | NiCl₂, Ni(COD)₂, NiCl₂(dppf) | dppf, PPh₃, PCy₃ | Particularly useful for more challenging aryl chlorides and sterically hindered substrates. researchgate.netnih.gov |

Chemoselectivity: In substrates containing multiple leaving groups, the Suzuki-Miyaura reaction can often be performed with high chemoselectivity. This selectivity is governed by the relative reactivity of the carbon-leaving group bond towards oxidative addition to the Pd(0) center. The generally accepted order of reactivity is C-I > C-Br > C-OTf >> C-Cl. tcichemicals.com This predictable reactivity allows for sequential cross-couplings on a polyhalogenated scaffold. For instance, a molecule containing both a bromine and a chlorine atom can be selectively functionalized at the C-Br bond, leaving the C-Cl bond intact for a subsequent transformation. kochi-tech.ac.jp

Regioselectivity: The regioselectivity of the coupling is influenced by both steric and electronic factors of the coupling partners. In the case of this compound, the ortho-methoxy group can exert a significant influence. Studies on other ortho-methoxyphenylboronic acids have suggested that the oxygen atom can coordinate to the palladium center in the transition state. nih.govnih.gov This chelation effect can influence the geometry of the complex and direct the outcome of the reaction, potentially affecting atropisomer distribution in the synthesis of sterically hindered biaryls. nih.govbeilstein-journals.org

To improve efficiency, sustainability, and reaction rates, several advanced reaction protocols have been developed for the Suzuki-Miyaura coupling.

Microwave Irradiation: The use of focused microwave heating has been shown to dramatically accelerate Suzuki-Miyaura reactions, reducing reaction times from hours to minutes. nih.govdurham.ac.ukmdpi.com This technique often leads to higher yields and cleaner reaction profiles. durham.ac.uk Microwave-assisted protocols are compatible with a wide range of substrates, including electron-deficient boronic acids such as 3,4-dichlorophenylboronic acid, an analogue of the title compound. nih.gov

Ligand-Free Systems: While ligands are crucial in many cases, ligand-free Suzuki-Miyaura couplings have been developed, primarily using palladium nanoparticles or supported palladium catalysts (e.g., Pd on carbon). mdpi.com These heterogeneous catalysts offer the advantage of simplified product purification and potential for catalyst recycling. mdpi.com

Deep Eutectic Solvents (DES): As part of the push towards green chemistry, deep eutectic solvents have emerged as promising alternative reaction media. These solvents, often composed of a mixture of a quaternary ammonium salt like choline chloride with a hydrogen bond donor like glycerol, are biodegradable and non-toxic. researchgate.net Suzuki-Miyaura reactions have been successfully conducted in DES, sometimes with readily available catalysts like Pd(OAc)₂ and without the need for specialized ligands or an inert atmosphere. researchgate.net

Applications in Other Arylation and Coupling Reactions

While prominently used in Suzuki-Miyaura reactions, the utility of this compound extends to other important metal-catalyzed transformations.

Beyond palladium- and nickel-catalyzed C-C bond formation, arylboronic acids are key reagents in copper-catalyzed reactions, most notably the Chan-Lam coupling. This reaction typically forms carbon-heteroatom bonds, such as C-N or C-O bonds. In a typical Chan-Lam N-arylation, an arylboronic acid is coupled with an amine, amide, or N-heterocycle in the presence of a copper catalyst, such as copper(II) acetate. researchgate.netmdpi.com A key advantage of this methodology is that reactions can often be run under mild conditions, at room temperature, and open to the air, providing a complementary approach to the palladium-catalyzed Buchwald-Hartwig amination. mdpi.commdpi.com Therefore, this compound can serve as an arylation agent for a wide range of nitrogen-containing nucleophiles using this copper-catalyzed protocol.

Less Common Cross-Coupling Processes (e.g., Kumada, Negishi)

While the Suzuki-Miyaura reaction remains the most prominent application for arylboronic acids, the strategic utility of organoboron compounds extends to other transition metal-catalyzed cross-coupling reactions. Although less frequently employed for boronic acids than their primary coupling partners, the principles of Kumada and Negishi couplings can be conceptually extended to include organoboron compounds, often through transmetalation to the requisite organomagnesium or organozinc species. However, direct participation of boronic acids in these named reactions is not their conventional pathway.

The Kumada coupling, first reported in 1972, traditionally involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is particularly effective for generating carbon-carbon bonds. wikipedia.org The core advantage of the Kumada coupling lies in the direct use of highly reactive Grignard reagents, which can be prepared from a wide range of organic halides. organic-chemistry.org

Similarly, the Negishi coupling, developed in 1977, facilitates the formation of carbon-carbon bonds by coupling an organozinc compound with an organic halide, typically in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more tolerant of functional groups than their Grignard counterparts, broadening the scope of the reaction. wikipedia.org

While specific, documented examples of this compound being directly utilized in Kumada or Negishi cross-coupling reactions are not prevalent in a survey of scientific literature, its potential utility can be inferred. For this compound to participate in a Kumada-type reaction, it would likely first need to be converted into the corresponding Grignard reagent. However, the presence of the acidic proton on the boronic acid moiety is incompatible with the highly basic nature of Grignard reagents. wikipedia.org Therefore, a more plausible, albeit indirect, involvement would be through a sequence of reactions where the aryl group is first transferred to a different metallic species.

In the context of a Negishi coupling, the aryl group from this compound could, in principle, be transmetalated to a zinc species to form the necessary organozinc reagent. This intermediate could then engage in the catalytic cycle with an organic halide. The electronic nature of the 4,5-dichloro-2-methoxyphenyl group—with its electron-withdrawing chloro substituents and electron-donating methoxy group—would influence the reactivity of such an organozinc intermediate.

Below is a representative table illustrating the general conditions for Kumada and Negishi couplings, which could be hypothetically adapted for a derivative of this compound. It is important to note that these are generalized conditions and specific optimization would be required.

| Reaction | Catalyst | Typical Coupling Partners | Solvent | General Conditions |

| Kumada Coupling | Ni(dppe)Cl₂ or Pd(PPh₃)₄ | Aryl/Vinyl Halide + Grignard Reagent | THF or Diethyl Ether | Inert atmosphere, Room temperature to reflux |

| Negishi Coupling | Pd(PPh₃)₄ or Ni(acac)₂ | Aryl/Vinyl Halide + Organozinc Reagent | THF, Dioxane, or DMF | Inert atmosphere, Room temperature to 100 °C |

Role As a Versatile Building Block in Complex Molecule Construction

Synthesis of Polysubstituted Aromatic Scaffolds

The primary application of 4,5-Dichloro-2-methoxyphenylboronic acid in this context is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of biaryl and polyaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The dichloro substitution pattern on the phenyl ring of this boronic acid is particularly valuable, as the chlorine atoms can serve as handles for subsequent transformations, such as further cross-coupling reactions, nucleophilic aromatic substitutions, or metallation-substitution sequences. The methoxy (B1213986) group, being an electron-donating group, can influence the reactivity of the boronic acid and the resulting aromatic system.

A general scheme for the synthesis of a polysubstituted biaryl using this compound is depicted below. The reaction typically involves a palladium catalyst, a base, and a suitable solvent.

Table 1: Generalized Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | Aryl Halide (e.g., Bromobenzene) | Pd(PPh₃)₄ | K₂CO₃ | 4,5-Dichloro-2-methoxybiphenyl |

Construction of Diverse Heterocyclic Systems

The utility of this compound extends beyond the synthesis of simple biaryls to the construction of more complex and biologically relevant heterocyclic systems. Many heterocyclic cores, which are the cornerstone of numerous drug molecules, are assembled through multi-step sequences where a key step involves the formation of a carbon-carbon bond to a pre-functionalized aromatic ring.

Research has shown the use of this compound in the synthesis of substituted pyrimidine (B1678525) derivatives. Pyrimidines are a class of nitrogen-containing heterocycles that are central to the structure of nucleic acids and are found in a wide array of therapeutic agents. In these syntheses, the boronic acid is coupled with a halogenated pyrimidine core, such as 2,4-dichloropyrimidine, under Suzuki-Miyaura conditions. The resulting aryl-substituted pyrimidine can then be further elaborated to generate a library of potential drug candidates.

Table 2: Example of Heterocycle Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | 2-(4,5-Dichloro-2-methoxyphenyl)-4-chloropyrimidine |

Precursors for Polymeric Architectures and Functional Materials

While specific examples of polymers derived directly from this compound are not extensively documented in the literature, its structural features make it a highly promising precursor for the synthesis of novel polymeric architectures and functional materials. Arylboronic acids are known to be valuable monomers in the synthesis of conjugated polymers through palladium-catalyzed polymerization reactions. These polymers often exhibit interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

The presence of the two chlorine atoms on the phenyl ring of this compound opens up the possibility of post-polymerization modification, allowing for the fine-tuning of the polymer's properties. The methoxy group can also contribute to the solubility and processability of the resulting polymer. A hypothetical polymerization reaction could involve the self-condensation of a derivative of this boronic acid or its copolymerization with other aromatic monomers.

Incorporation into Advanced Synthetic Intermediates for Diverse Chemical Libraries

The creation of diverse chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. This compound serves as an excellent starting point for the generation of such libraries. Its ability to participate in reliable and high-yielding cross-coupling reactions allows for its incorporation into a wide range of molecular scaffolds.

The synthesis of substituted pyrimidine libraries, as mentioned earlier, is a prime example of this application. By reacting this compound with a di- or tri-halogenated pyrimidine, a key intermediate is formed. The remaining halogen atoms on the pyrimidine core can then be displaced by a variety of amines, alcohols, or other nucleophiles, leading to a large and diverse set of final compounds. This strategy allows for the systematic exploration of the chemical space around a particular pharmacophore, increasing the probability of identifying a lead compound with desirable biological activity.

Mechanistic Investigations and Kinetic Studies of Reactions Involving 4,5 Dichloro 2 Methoxyphenylboronic Acid

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The catalytic cycle of the Suzuki-Miyaura reaction involving 4,5-dichloro-2-methoxyphenylboronic acid is generally understood to proceed through a series of well-defined steps, initiated by the activation of a palladium(0) precatalyst.

The generally accepted catalytic cycle comprises three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an organohalide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X]. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide. libretexts.org

Transmetalation: This crucial step involves the transfer of the aryl group from the boronic acid to the palladium center. For this compound, this proceeds after activation by a base. The base converts the boronic acid into a more nucleophilic boronate salt, [Ar-B(OH)3]-, which then reacts with the Pd(II) complex. libretexts.org An alternative pathway involves the reaction of the neutral boronic acid with a palladium hydroxo complex. nih.gov This step results in a new diorganopalladium(II) intermediate, [Ar-Pd(II)-Ar'].

Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-Ar') from the diorganopalladium(II) intermediate, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Influence of Electronic and Steric Factors on Reactivity

The reactivity of this compound in Suzuki-Miyaura coupling is significantly governed by the electronic and steric effects of its substituents.

Electronic Effects:

Dichloro Substituents: The two chlorine atoms at the 4- and 5-positions are strongly electron-withdrawing groups. This electronic pull decreases the electron density on the phenyl ring, which can have opposing effects on the key steps of the reaction. While electron-withdrawing groups on the boronic acid can facilitate the transmetalation step by increasing the Lewis acidity of the boron atom, they can slow down the reductive elimination from the resulting diorganopalladium intermediate.

Methoxy (B1213986) Substituent: The methoxy group at the 2-position is an electron-donating group. This partially counteracts the electron-withdrawing effect of the chlorine atoms. More importantly, its position ortho to the boronic acid group introduces significant steric hindrance.

Steric Effects:

Kinetic Analysis of Key Transformation Steps (e.g., Transmetalation, Reductive Elimination)

While specific kinetic data for the Suzuki-Miyaura reaction of this compound are not extensively reported in the literature, general principles of kinetic studies on related systems can provide valuable insights.

Kinetic studies on Suzuki-Miyaura reactions often reveal that the rate-determining step can vary depending on the specific substrates and reaction conditions. nih.gov In many cases, the oxidative addition or the transmetalation step is found to be rate-limiting. libretexts.org

For a hypothetical kinetic study on the coupling of this compound, one might expect the following:

Transmetalation: The rate of transmetalation would be dependent on the concentration of the activated boronate species and the palladium(II) intermediate. The steric hindrance from the ortho-methoxy group could potentially lead to a lower rate constant for this step compared to less hindered boronic acids.

Reductive Elimination: The rate of reductive elimination from the diorganopalladium(II) intermediate, which contains the 4,5-dichloro-2-methoxyphenyl group, would be influenced by the electronic properties of both coupling partners. The presence of the electron-withdrawing chloro groups on one aryl ring might affect the rate of C-C bond formation.

A representative table illustrating hypothetical kinetic parameters is shown below.

| Step | Key Reactants | Expected Rate Dependence | Influencing Factors for this compound |

| Transmetalation | [Ar-Pd(II)-X], [4,5-Cl₂-2-MeO-PhB(OH)₃]⁻ | First-order in both reactants | Steric hindrance from ortho-methoxy group, electronic effect of chloro groups |

| Reductive Elimination | [Ar-Pd(II)-(4,5-Cl₂-2-MeO-Ph)] | First-order in the complex | Electronic effects of chloro and methoxy groups on the aryl ligand |

This table is illustrative and based on general principles of Suzuki-Miyaura reaction kinetics.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates in the catalytic cycle of the Suzuki-Miyaura reaction are challenging due to their transient nature. However, studies on related systems have successfully identified key intermediates using techniques like NMR spectroscopy and X-ray crystallography.

For reactions involving this compound, the key intermediates to be characterized would be:

The Oxidative Addition Product: [(Ligand)nPd(II)(Ar)(X)], where Ar is the coupling partner of the boronic acid.

The Pre-transmetalation Complex: A complex where the boronate derived from this compound is coordinated to the palladium center, often through an oxygen atom.

The Diorganopalladium(II) Intermediate: [(Ligand)nPd(II)(Ar)(4,5-Cl₂-2-MeO-Ph)].

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Structure and Electronic Properties (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the three-dimensional geometry and electronic landscape of arylboronic acids. bohrium.comlodz.pl These computational studies typically begin by optimizing the molecule's geometry to find its most stable conformation, a local minimum on the potential energy surface. lodz.pl For phenylboronic acids, a key structural feature is the orientation of the boronic acid group, –B(OH)₂, relative to the phenyl ring. The planarity and the rotational angles of the hydroxyl groups are critical parameters determined through these calculations. nih.gov

Beyond molecular geometry, DFT is used to compute various electronic properties. bohrium.com The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from these calculations. It illustrates the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). bohrium.comresearchgate.net In a molecule like 4,5-Dichloro-2-methoxyphenylboronic acid, the oxygen atoms of the methoxy (B1213986) and boronic acid groups, along with the chlorine atoms, would be expected to be electron-rich, while the hydrogen atoms of the hydroxyl groups would be electron-poor.

Table 1: Representative Geometric Parameters Calculated via DFT for Phenylboronic Acid Derivatives Note: This table presents typical parameters for substituted phenylboronic acids as specific calculated data for this compound is not available in the provided sources. The data is illustrative of the outputs from DFT calculations.

| Parameter | Typical Value (Å or °) | Description |

| C-B Bond Length | 1.55 - 1.57 Å | The distance between the phenyl ring carbon and the boron atom. |

| B-O Bond Length | 1.36 - 1.38 Å | The average distance between the boron atom and the oxygen atoms of the hydroxyl groups. |

| C-Cl Bond Length | 1.73 - 1.75 Å | The typical distance for a chlorine atom attached to an aromatic ring. |

| C-O (methoxy) Bond Length | 1.35 - 1.37 Å | The distance between the aromatic carbon and the methoxy oxygen. |

| C-B-O Bond Angle | 117 - 122 ° | The angle formed by a carbon, the boron, and an oxygen atom, indicating the geometry around the boron. |

| O-B-O Bond Angle | 115 - 118 ° | The angle between the two oxygen atoms and the central boron atom. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgnih.gov The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are critical indicators of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. bohrium.com DFT calculations are commonly used to determine the energies of these frontier orbitals. lodz.plresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted dichlorophenyl ring, while the LUMO would likely be centered on the electron-accepting boronic acid moiety. bohrium.com The distribution of these orbitals reveals the most probable sites for reaction. nih.gov The HOMO region is susceptible to electrophilic attack, while the LUMO region is prone to nucleophilic attack. nih.gov This analysis is crucial for understanding its behavior in reactions like the Suzuki-Miyaura cross-coupling, where the boronic acid acts as a nucleophilic partner after activation. nih.govacs.org

Table 2: Representative Electronic Properties Calculated via DFT for Phenylboronic Acid Derivatives Note: This table provides illustrative data based on studies of similar compounds to demonstrate the typical output of FMO analysis.

| Property | Definition | Typical Calculated Value (eV) | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV | Represents the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV | Represents the ability to accept an electron. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | 4.0 to 6.0 eV | A smaller gap indicates higher reactivity. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | 3.5 to 4.5 eV | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | 2.0 to 3.0 eV | A measure of resistance to change in electron distribution. |

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational modeling is a powerful method to investigate the detailed step-by-step pathways of chemical reactions involving arylboronic acids. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, chemists can construct a reaction's energy landscape or potential energy surface. nih.gov This provides deep mechanistic insights that are often difficult to obtain through experiments alone.

For reactions involving this compound, such as the Suzuki-Miyaura cross-coupling, computational studies can elucidate key mechanistic steps:

Transmetalation: The transfer of the aryl group (4,5-dichloro-2-methoxyphenyl) from the boron atom to the palladium catalyst. Modeling can determine the structure of the transition state and the energy barrier associated with this crucial step.

Reductive Elimination: The final step where the new carbon-carbon bond is formed, and the product is released from the catalyst.

Side Reactions: Computational models can also explore undesired pathways, such as protodeboronation (replacement of the boronic acid group with a hydrogen atom), which can reduce the efficiency of the desired reaction. nih.govacs.org

These studies help rationalize experimental observations, such as the effect of ligands, solvents, and bases on reaction yield and rate. acs.org By comparing the energy barriers of different potential pathways, the most favorable mechanism can be identified.

Correlation of Computational Data with Experimental Spectroscopic Features

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. bohrium.com For this compound, calculated spectroscopic properties can be compared with measured spectra, such as Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR).

Vibrational Spectroscopy (FT-IR): DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These theoretical frequencies correspond to specific bond stretches, bends, and torsions. By comparing the calculated vibrational spectrum with the experimental FT-IR spectrum, assignments of the observed absorption bands can be confirmed. nih.gov For instance, the characteristic B-O-H bending, B-O stretching, and C-Cl stretching frequencies for this compound can be precisely identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental data. nih.gov This correlation helps in the definitive assignment of signals in the experimental NMR spectrum to specific atoms in the molecule, which is especially useful for complex substituted aromatic systems. bohrium.com Agreement between the calculated and experimental spectra provides strong evidence that the computed molecular geometry is an accurate representation of the molecule in solution. nih.gov

This synergy between computational and experimental data provides a robust and comprehensive understanding of the structural and electronic properties of this compound.

Functional Group Transformations and Derivatization of the Boronic Acid Moiety

Transformations of the Boronic Acid Group (e.g., ipso-substitution, protodeboronation)

The carbon-boron bond of arylboronic acids is susceptible to cleavage, enabling the substitution of the boronic acid moiety with other functional groups, a process known as ipso-substitution. Additionally, the replacement of the boronic acid group with a hydrogen atom, termed protodeboronation, is a significant reaction pathway.

ipso-Substitution:

Ipso-substitution is a powerful method for introducing a variety of functional groups onto an aromatic ring at the position previously occupied by the boron atom. This transformation proceeds through the formation of an ate complex, where a nucleophile coordinates to the Lewis acidic boron atom, facilitating the transfer of the aryl group. acs.org

A notable example of ipso-substitution is nitration. Arylboronic acids can be converted to the corresponding nitroarenes with high regioselectivity. organic-chemistry.org For instance, the use of fuming nitric acid or a mixture of a nitrate (B79036) salt and chlorotrimethylsilane (B32843) can efficiently achieve ipso-nitration. organic-chemistry.orgnih.gov The reaction with fuming nitric acid is believed to proceed through a radical mechanism involving the •NO2 radical. organic-chemistry.org While specific conditions for the ipso-nitration of 4,5-dichloro-2-methoxyphenylboronic acid are not detailed in the literature, general methods applied to other arylboronic acids are illustrative.

Another important ipso-substitution is hydroxylation, which converts arylboronic acids into phenols. This transformation can be achieved using various oxidizing agents, such as hydrogen peroxide or sodium perborate, often under mild, catalyst-free conditions. rsc.orgresearchgate.net The reaction is thought to involve the formation of a peroxyboronate intermediate, followed by rearrangement.

Table 1: Representative Conditions for ipso-Substitution of Arylboronic Acids

| Transformation | Reagents | Solvent | General Observations | Citations |

|---|---|---|---|---|

| ipso-Nitration | Fuming HNO₃ | Dichloromethane | Efficient and chemoselective for a variety of arylboronic acids. | organic-chemistry.org |

| ipso-Nitration | AgNO₃, TMSCl | Dichloromethane | Mild conditions, high regioselectivity. | organic-chemistry.org |

| ipso-Hydroxylation | H₂O₂ | H₂O / THF | Commonly used, often requires a base. | acs.org |

| ipso-Hydroxylation | Sodium Perborate | H₂O | Catalyst-free, rapid reaction at room temperature. | rsc.org |

Protodeboronation:

Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom. wikipedia.org This reaction can be either an undesirable side reaction in cross-coupling processes or a deliberate synthetic step. nih.gov The rate of protodeboronation is highly dependent on the electronic nature of the substituents on the aryl ring and the pH of the reaction medium. nih.gov

For electron-deficient arylboronic acids, such as those bearing halogen substituents, protodeboronation is often more facile, particularly under basic conditions. acs.org The presence of the two electron-withdrawing chlorine atoms in this compound would likely increase its susceptibility to protodeboronation compared to electron-rich analogs. Acid-promoted protodeboronation has also been reported, which can be general for a range of arylboronic acids with both electron-donating and electron-withdrawing groups. rsc.org

Table 2: Factors Influencing Protodeboronation of Arylboronic Acids

| Factor | Influence on Protodeboronation Rate | Rationale | Citations |

|---|---|---|---|

| Electron-withdrawing substituents | Increase | Stabilize the transient aryl anion intermediate under basic conditions. | acs.org |

| Electron-donating substituents | Decrease | Destabilize the transient aryl anion intermediate. | rsc.org |

| Basic pH | Increase | Facilitates the formation of the more reactive arylboronate species. | acs.org |

| Acidic pH | Can promote reaction | Can occur via an intermolecular metathesis pathway. | rsc.org |

Selective Functionalization on the Aromatic Ring System

While the boronic acid group itself is reactive, the aromatic ring of this compound can also undergo selective functionalization. The existing substituents—two chlorine atoms and a methoxy (B1213986) group—direct the position of incoming electrophiles. The methoxy group is an activating, ortho-, para-directing group, while the chlorine atoms are deactivating, ortho-, para-directing groups. The position of substitution will be determined by the interplay of these directing effects and steric hindrance.

Given the substitution pattern of this compound, the most likely position for electrophilic aromatic substitution is the carbon atom ortho to the methoxy group and meta to the two chlorine atoms (C-6 position). However, the steric bulk of the boronic acid group at the C-2 position might influence the regioselectivity. There is limited specific literature on the selective functionalization of this particular compound. However, related chemistries on similarly substituted benzene (B151609) rings can provide insights. For example, in nucleophilic aromatic substitution on 1,2-dichloro-4-nitrobenzene, the chlorine para to the strongly deactivating nitro group is preferentially substituted. stackexchange.com For electrophilic substitution, the activating effect of the methoxy group would be a dominant factor.

Formation of Boronic Esters and Other Boronates for Reactivity Modulation

The reactivity of a boronic acid can be modulated by converting it into a boronic ester. This is a common strategy to improve stability, solubility, and handling properties, as well as to control reactivity in subsequent reactions.

The most common boronic esters are the pinacol (B44631) esters, formed by the reaction of the boronic acid with pinacol. This esterification is typically an equilibrium process that can be driven to completion by removing water.

Boronic esters, such as the pinacol derivative, generally exhibit different reactivity profiles compared to the corresponding free boronic acids. They are often more stable towards protodeboronation and can be purified by chromatography. mdpi.com The use of boronic esters can be advantageous in "slow-release" strategies for cross-coupling reactions, where a slow hydrolysis of the ester provides a low, steady concentration of the active boronic acid, minimizing side reactions like protodeboronation.

Table 3: Comparison of Properties: Boronic Acids vs. Boronic Esters (Pinacol)

| Property | Boronic Acid | Boronic Ester (Pinacol) | Rationale for Difference | Citations |

|---|---|---|---|---|

| Stability | Generally lower, prone to dehydration (forming anhydrides) and protodeboronation. | Generally higher, more resistant to protodeboronation and decomposition. | The bulky pinacol group sterically protects the boron center. | mdpi.com |

| Solubility | Variable, often soluble in polar solvents. | Generally more soluble in nonpolar organic solvents. | The hydrophobic pinacol group increases lipophilicity. | enamine.net |

| Purification | Often purified by recrystallization. | Can often be purified by column chromatography. | Increased stability and different polarity. | rsc.org |

| Reactivity in Coupling | Directly active. | Often requires hydrolysis to the boronic acid in situ to be active. | The boronate must be activated, allowing for controlled release. | rsc.org |

Future Research Perspectives and Methodological Advancements

Development of Sustainable and Green Chemistry Approaches in Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, with a focus on minimizing environmental impact. researchgate.net For a compound like 4,5-dichloro-2-methoxyphenylboronic acid, these principles are being applied to both its own synthesis and its subsequent use in cross-coupling reactions.

Traditional methods for synthesizing phenylboronic acids often involve Grignard reagents and trimethyl borate (B1201080), which may have significant environmental footprints. wikipedia.org Future research is focused on developing more sustainable synthetic routes. This includes exploring methods that reduce waste, use less hazardous solvents, and are more energy-efficient. One promising avenue is the direct C-H borylation of the corresponding 1,2-dichloro-4-methoxybenzene, which would be a more atom-economical approach. nih.gov

In the application of this compound, particularly in Suzuki-Miyaura couplings, significant strides are being made in developing greener reaction conditions. Key areas of innovation include:

Aqueous Media: The use of water as a solvent is a cornerstone of green chemistry. researchgate.net Research has shown that Suzuki-Miyaura reactions can be effectively carried out in aqueous systems, often with the aid of surfactants or water-soluble ligands to overcome solubility issues. nih.gov This approach not only reduces the reliance on volatile organic compounds (VOCs) but can also simplify product isolation.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. mdpi.com The application of microwave technology to Suzuki-Miyaura couplings involving substituted phenylboronic acids is an active area of research.

Recyclable Catalysts: The development of heterogeneous or polymer-supported palladium catalysts allows for easier separation from the reaction mixture and subsequent reuse, which is both economically and environmentally advantageous. libretexts.org

| Green Approach | Description | Potential Advantages |

| Aqueous Solvents | Using water as the primary reaction medium. | Reduced VOCs, lower cost, simplified workup. |

| Microwave Irradiation | Employing microwave energy to heat the reaction. | Faster reaction times, increased yields, energy efficiency. |

| Recyclable Catalysts | Immobilizing the catalyst on a solid support. | Ease of separation, catalyst reuse, reduced metal contamination of products. |

Innovations in Catalyst Design and Ligand Development for Enhanced Performance

The performance of palladium-catalyzed cross-coupling reactions is heavily dependent on the nature of the catalyst and its associated ligands. For a sterically hindered and electronically deactivated substrate like this compound, the design of highly active and selective catalysts is crucial.

Innovations in this area are focused on several key aspects:

Bulky and Electron-Rich Ligands: Ligands play a critical role in facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. acs.org Bulky and electron-rich phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups, have been shown to be highly effective for coupling challenging substrates, including polychlorinated arenes. acs.orgcapes.gov.br These ligands can enhance the reactivity of the palladium center and promote the desired coupling reaction.

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium catalysts. They form stable complexes with palladium and often exhibit high catalytic activity, even for the coupling of unreactive aryl chlorides. capes.gov.br The development of novel NHC ligands tailored for specific substrates continues to be an active area of research.

Palladacycles: Palladacycles are stable, pre-formed catalyst complexes that often exhibit high turnover numbers and can be used at low catalyst loadings. libretexts.org Their robustness and efficiency make them attractive for industrial applications.

Ligand-Free Systems: While ligands are generally crucial, some research has focused on developing "ligand-free" catalytic systems, which can simplify the reaction setup and reduce costs. acs.org These systems often rely on the in-situ formation of catalytically active palladium nanoparticles.

| Catalyst/Ligand Class | Key Features | Relevance for Dichlorinated Substrates |

| Bulky Phosphines | High electron density and steric bulk. | Can overcome steric hindrance and electronic deactivation. |

| N-Heterocyclic Carbenes | Strong σ-donors, form stable complexes. | Effective for coupling unreactive aryl chlorides. |

| Palladacycles | Pre-formed, stable catalyst complexes. | High efficiency and potential for low catalyst loading. |

Exploration of New Reaction Classes and Transformative Processes for this compound

Beyond the well-established Suzuki-Miyaura coupling, researchers are exploring new reaction classes where this compound can serve as a valuable synthon. The unique electronic and steric properties of this compound can be harnessed to achieve novel chemical transformations.

One area of interest is the development of regioselective reactions . mdpi.comwikipedia.org The presence of two chlorine atoms on the phenyl ring raises the possibility of selective functionalization at one position over the other. Catalyst control will be paramount in achieving high regioselectivity in such transformations.

Furthermore, the boronic acid moiety itself can participate in reactions other than transmetalation. For instance, boronic acids can act as catalysts in certain reactions or be converted into other functional groups. The development of novel transformations that leverage the reactivity of the C-B bond is an ongoing pursuit. This could include reactions like protodeboronation under specific conditions or conversion to other organometallic species for subsequent reactions.

Strategic Integration in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. researchgate.netnih.gov The integration of this compound into MCRs is a promising strategy for the rapid synthesis of diverse and complex molecular scaffolds.

The Petasis borono-Mannich reaction is a well-known MCR that utilizes boronic acids. acs.org Exploring the reactivity of this compound in this and other MCRs could lead to the discovery of novel compounds with potential biological activity. The steric and electronic nature of the dichlorinated ring may influence the course and outcome of these reactions, presenting both challenges and opportunities for synthetic chemists.

Cascade reactions , where a series of intramolecular or intermolecular transformations occur in a one-pot sequence, represent another powerful synthetic strategy. rsc.orgnih.gov Designing cascade processes that incorporate this compound could enable the efficient construction of complex heterocyclic systems. For example, an initial cross-coupling reaction could be followed by an intramolecular cyclization, all in a single operation. The development of such processes would significantly streamline the synthesis of valuable target molecules.

Q & A

Basic: What synthetic routes are commonly employed to prepare 4,5-Dichloro-2-methoxyphenylboronic acid, and how can purity be optimized?

Methodological Answer:

The synthesis typically begins with halogenation of a methoxyphenyl precursor, followed by boronation. For example, a Suzuki-Miyaura coupling precursor can be generated via lithiation of 4,5-dichloro-2-methoxybromobenzene, followed by reaction with triisopropyl borate. Purification involves recrystallization from ethanol/water (yield ~65–75%) or silica gel chromatography for higher purity (>97%). Key challenges include avoiding deboronation under acidic conditions and managing steric hindrance from the dichloro substituents . Purity optimization requires rigorous drying (under vacuum, 40°C) and HPLC analysis to confirm <1% residual solvents .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : and NMR confirm boronic acid functionality and substituent positions. Aromatic protons appear as doublets (δ 7.2–7.8 ppm), and the boronic acid peak is observed at δ 30–35 ppm in NMR .

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95% by area normalization) .

- Melting Point : Reported ranges vary (e.g., 238–242°C for analogous 3-chloro-4-methoxyphenylboronic acid), requiring calibration against certified standards to resolve discrepancies .

Advanced: How do the dichloro and methoxy substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing chloro groups reduce electron density at the boronic acid, slowing transmetalation in Suzuki reactions. However, the methoxy group’s electron-donating effect partially offsets this. Optimization strategies include:

- Using PdCl(dppf) catalysts to enhance turnover.

- Raising reaction temperatures (80–100°C) and extending reaction times (24–48 hrs).

- Adding phase-transfer catalysts (e.g., TBAB) to improve solubility in biphasic systems .

Advanced: How can researchers address low solubility in aqueous-organic reaction media?

Methodological Answer:

Co-solvents like THF:DMSO (4:1) or DMF increase solubility. Sonication (30 min, 40 kHz) pre-dissolves the compound before reaction initiation. For micellar catalysis, use TPGS-750-M surfactant in water, achieving >80% coupling efficiency .

Data Contradiction: How to resolve discrepancies in reported melting points and purity levels?

Methodological Answer:

Discrepancies (e.g., 111–111.8°C vs. 238–242°C for structurally similar boronic acids ) arise from polymorphism or varying purity. Researchers should:

- Validate purity via HPLC and elemental analysis.

- Perform differential scanning calorimetry (DSC) to identify polymorphic forms.

- Cross-reference supplier certificates of analysis (e.g., >97% HPLC purity for reliable comparisons) .

Advanced: What strategies mitigate hydrolysis of the boronic acid group during storage?

Methodological Answer:

- Storage : Argon-atmosphere vials at −20°C, with desiccants (silica gel).

- Stabilization : Prepare pinacol esters for long-term storage, regenerating the boronic acid via mild acid hydrolysis (1M HCl, 0°C, 2 hrs) before use .

Advanced: How to analyze and suppress byproduct formation in Suzuki reactions?

Methodological Answer:

Common byproducts include deboronated aryl species and homocoupling adducts. Mitigation involves:

- TLC Monitoring : Use UV-active plates (254 nm) to track reaction progress.

- LC-MS : Identify byproducts via high-resolution mass spectrometry (e.g., [M+H] peaks).

- Additives : Include radical scavengers (e.g., BHT) to suppress homocoupling .

Advanced: What computational tools predict the compound’s reactivity in novel reactions?

Methodological Answer:

Density Functional Theory (DFT) calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites. For example, the LUMO energy (−1.8 eV) indicates susceptibility to nucleophilic attack at the boron center. Software like Gaussian 16 with B3LYP/6-31G(d) basis sets models transition states for cross-coupling steps .

Basic: How to validate batch-to-batch consistency in academic synthesis?

Methodological Answer:

- QC Protocols : Compare NMR spectra (δ ±0.05 ppm tolerance) and melting points (±2°C).

- Elemental Analysis : Carbon and hydrogen content within ±0.4% of theoretical values.

- Lot Tracking : Document reaction conditions (temp, catalyst loading) for reproducibility .

Advanced: What are the degradation pathways under oxidative conditions?

Methodological Answer:

Oxidative deboronation generates phenolic byproducts. Accelerated stability studies (40°C/75% RH, 14 days) with LC-MS reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.